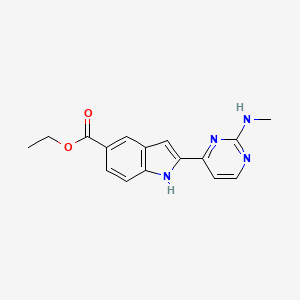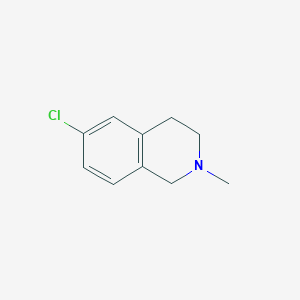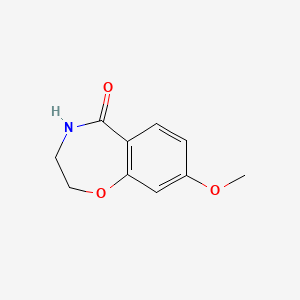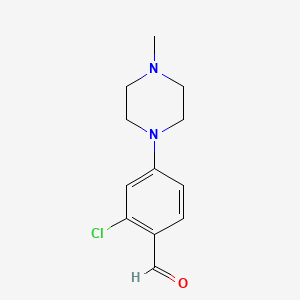![molecular formula C10H10N6 B1429627 2,7-二甲基-6-(1H-吡唑-3-基)[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 1428139-39-2](/img/structure/B1429627.png)
2,7-二甲基-6-(1H-吡唑-3-基)[1,2,4]三唑并[1,5-a]嘧啶
描述
“2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine”, often involves the use of a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction is used with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo .
科学研究应用
绿色合成和抗菌活性
Abdelhamid等人(2016年)进行的一项研究专注于绿色、一锅法、无溶剂合成吡唑并[1,5-a]嘧啶和相关化合物。他们证明这些化合物,包括[1,2,4]三唑并[1,5-a]嘧啶的变体,表现出与四环素和克霉唑(分别是标准抗菌和抗真菌药物)相媲美的竞争性抗菌活性。这突显了它们在开发新的抗菌剂方面的潜力 (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016)。
生物应用合成
2008年,Abdel‐Aziz等人探索了新型吡唑并[1,5-a]嘧啶和[1,5-a]嘧啶的1,2,4-三唑并[1,5-a]嘧啶衍生物的合成。他们发现其中一些化合物对细菌和真菌产生了中等效果,表明它们在创造新的抗菌剂方面具有实用性 (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008)。
除草活性
孙国祥(2009年)设计并合成了2,7-二甲基-6-(1H-吡唑-3-基)[1,2,4]三唑并[1,5-a]嘧啶的新衍生物,并评估了它们的除草活性。研究发现其中一些化合物表现出良好的除草活性,暗示了它们在农业应用中的潜在用途 (Sun Guo-xiang, 2009)。
抗癌和抗菌活性
Mallisetty等人(2022年)最近合成了将1,2,4-三唑与吡唑衍生物(包括吡唑并[1,5-a]嘧啶)连接起来的新化合物。这些化合物表现出显著的抗细菌活性对抗多种细菌菌株,并对某些癌细胞系表现出强大的细胞毒性,表明它们在抗癌和抗菌研究中的潜力 (Mallisetty, Ganipisetti, Majhi, Sirisilla, & Putta, 2022)。
未来方向
The future directions for research on “2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential pharmacological applications . Given the wide range of activities exhibited by pyrazole derivatives, there is significant potential for the development of new therapeutic agents .
作用机制
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, if tubulin is indeed a target, the compound could prevent the polymerization of tubulin into microtubules, which are essential components of the cell’s cytoskeleton .
Biochemical Pathways
The inhibition of tubulin polymerization would affect multiple biochemical pathways. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, their disruption could lead to cell cycle arrest, impaired cellular function, and ultimately cell death .
Result of Action
The result of the compound’s action would likely be cell death, given its potential to disrupt critical cellular functions by inhibiting tubulin polymerization . This could make it a promising candidate for anticancer or antiviral therapies .
生化分析
Biochemical Properties
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . This compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has shown interactions with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. This inhibition results in decreased gene expression of proteins involved in cell proliferation and survival. Furthermore, 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine affects cellular metabolism by reducing the metabolic flux through pathways that are dependent on CDK2 activity .
Molecular Mechanism
At the molecular level, 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, thereby blocking the enzyme’s ability to phosphorylate its substrates . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2. Additionally, the compound may induce conformational changes in CDK2 that further enhance its inhibitory potency. The inhibition of CDK2 leads to downstream effects on gene expression, particularly the downregulation of genes involved in cell cycle progression and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest in cancer cells. Some studies have reported the development of resistance to the compound over time, likely due to adaptive cellular mechanisms .
Dosage Effects in Animal Models
The effects of 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . The compound’s interaction with metabolic enzymes can affect the levels of other metabolites, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with CDK2 and other proteins involved in cell cycle regulation . In the nucleus, the compound can affect gene expression by modulating the activity of transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within the cell .
属性
IUPAC Name |
2,7-dimethyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-6-8(9-3-4-12-14-9)5-11-10-13-7(2)15-16(6)10/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCCYQCXYJVEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163536 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-39-2 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)

![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)

